C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and ring systems. The most widely accepted International Union of Pure and Applied Chemistry name is [1-(4-fluorophenyl)cyclopentyl]methanamine, which accurately describes the structural arrangement where a methanamine group is attached to a cyclopentyl ring that bears a 4-fluorophenyl substituent. This nomenclature system clearly delineates the hierarchical structure of the molecule, with the cyclopentyl ring serving as the central scaffold to which both the fluorinated aromatic system and the amine functionality are attached.
The structural representation of this compound reveals a tertiary carbon center within the cyclopentyl ring that serves as the attachment point for both the 4-fluorophenyl group and the methylamine substituent. The cyclopentyl ring adopts various conformational states due to its inherent flexibility, allowing for dynamic structural arrangements that influence the compound's chemical behavior. The 4-fluorophenyl group provides aromatic stability while the fluorine substituent contributes unique electronic properties that distinguish this compound from its non-fluorinated analogs. The positioning of the fluorine atom at the para position of the phenyl ring creates a symmetrical electronic distribution that affects both the compound's reactivity and its interaction with other molecular systems.
Alternative systematic names found in chemical databases include Cyclopentanemethanamine, 1-(4-fluorophenyl)-, which represents an older but still valid nomenclature approach that emphasizes the cyclopentane core with the methanamine and fluorophenyl substituents. The molecular structure can be represented through various chemical notation systems, including Simplified Molecular-Input Line-Entry System notation as C1CCC(C1)(CN)C2=CC=C(C=C2)F, which provides a linear representation of the three-dimensional molecular architecture. The International Chemical Identifier representation InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 offers a standardized method for unambiguous chemical identification across different software platforms and databases.
Chemical Abstracts Service Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry number for this compound is 75180-50-6, which serves as the definitive numerical identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned by the Chemical Abstracts Service, the division of the American Chemical Society responsible for maintaining the most comprehensive database of chemical substances. The registry number ensures unambiguous identification of the compound regardless of naming variations or structural representation differences that may occur across different chemical literature sources.
The compound is known by numerous alternative synonyms that reflect different naming conventions and usage contexts within the chemical community. Common synonyms include 1-[1-(4-fluorophenyl)cyclopentyl]methanamine, which represents a slightly different grammatical arrangement of the same structural elements. Additional synonyms documented in chemical databases include RARECHEM AL BW 1266, OTAVA-BB 1059579, and 1-(4-Fluorophenyl)-cyclopentanemethanamine, which represent catalog numbers and alternative systematic names used by different chemical suppliers and research organizations.
| Primary Identifier | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 75180-50-6 |
| MDL Number | MFCD06213188 |
| International Chemical Identifier Key | CFJIWRVURZRCAP-UHFFFAOYSA-N |
| Alternative Synonyms | Source Context |
|---|---|
| [1-(4-fluorophenyl)cyclopentyl]methanamine | International Union of Pure and Applied Chemistry systematic name |
| 1-[1-(4-fluorophenyl)cyclopentyl]methanamine | Alternative systematic nomenclature |
| Cyclopentanemethanamine, 1-(4-fluorophenyl)- | Chemical Abstracts Service index name |
| This compound | Trade and catalog designation |
The MDL number MFCD06213188 provides another unique identifier that is widely used in chemical inventory systems and molecular databases. This numbering system, originally developed by MDL Information Systems, complements the Chemical Abstracts Service registry number by providing an alternative tracking mechanism for the compound across different chemical information platforms.
Molecular Formula and Weight Validation
The molecular formula for this compound is definitively established as C₁₂H₁₆FN, representing a composition of twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, and one nitrogen atom. This molecular formula reflects the structural components of the molecule: the cyclopentyl ring contributes five carbon atoms and ten hydrogen atoms, the fluorophenyl group adds six carbon atoms, four hydrogen atoms, and one fluorine atom, while the methylamine functionality provides one additional carbon atom, two hydrogen atoms, and one nitrogen atom.
The molecular weight calculations from multiple authoritative sources demonstrate remarkable consistency, with values ranging from 193.26 to 193.27 grams per mole. The most frequently reported molecular weight is 193.26 grams per mole, which represents the standard atomic weights as established by the International Union of Pure and Applied Chemistry Commission on Atomic Weights and Isotopic Abundances. More precise calculations that account for isotopic distributions and measurement uncertainties yield a molecular weight of 193.260 grams per mole, providing additional decimal precision for applications requiring high-accuracy molecular weight data.
| Molecular Property | Value | Source Validation |
|---|---|---|
| Molecular Formula | C₁₂H₁₆FN | Multiple database confirmation |
| Standard Molecular Weight | 193.26 g/mol | Primary literature consensus |
| Precise Molecular Weight | 193.260 g/mol | High-precision calculations |
| Monoisotopic Mass | 193.126678 | Mass spectrometry data |
The validation of these molecular parameters across multiple independent sources confirms the accuracy of the chemical identity. The elemental composition analysis reveals that carbon represents the major component at 74.6% by mass, followed by hydrogen at 8.3%, nitrogen at 7.3%, and fluorine at 9.8%. This elemental distribution is consistent with the structural features of the molecule and provides additional verification of the molecular formula accuracy.
The compound's molecular weight places it within the range typical for small molecule pharmaceuticals and chemical intermediates, making it suitable for various synthetic applications where molecular size constraints are important considerations. The presence of the single fluorine atom contributes approximately 9.8% of the total molecular weight, which is significant enough to influence the compound's physical and chemical properties while maintaining the overall structural integrity of the organic framework.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIWRVURZRCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424331 | |
| Record name | C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-50-6 | |
| Record name | C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a boron reagent reacts with a halogenated precursor in the presence of a palladium catalyst.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine (CAS 182003-84-5)
- Molecular Formula : C₁₂H₁₆ClN
- Molecular Weight : 209.72 g/mol
- Key Difference : Replacement of the para-fluoro group with a chlorine atom .
- Impact : Chlorine’s higher atomic weight and lipophilicity may enhance membrane permeability compared to fluorine. However, its larger size and stronger electron-withdrawing nature could alter binding affinity in biological systems .
1-(3-Fluorophenyl)cyclopentanemethanamine (CAS 359715-61-0)
- Molecular Formula : C₁₂H₁₆FN
- Molecular Weight : 193.27 g/mol
- Key Difference : Fluorine is in the meta position on the phenyl ring.
Variations in the Cyclic Core Structure
[1-(4-Trifluoromethylphenyl)cyclopropyl]methylamine (CAS 886365-83-9)
- Molecular Formula : C₁₁H₁₂F₃N
- Molecular Weight : 215.21 g/mol
- Key Differences :
- Cyclopentane replaced with a cyclopropane ring .
- Para-trifluoromethyl (CF₃) group instead of fluorine.
- Impact : The smaller, strained cyclopropane ring reduces conformational flexibility. The CF₃ group, being highly electron-withdrawing and hydrophobic, may improve metabolic stability but reduce solubility .
C-[1-(4-Fluoro-phenyl)-1H-pyrazol-4-yl]-methylamine (CAS 1134695-22-9)
- Molecular Formula : C₁₁H₁₀FN₃
- Molecular Weight : 191.21 g/mol
- Key Difference : Cyclopentane replaced with a pyrazole ring .
- However, the reduced carbon chain length may decrease lipophilicity .
Functional Group Modifications
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 160001-93-4)
- Molecular Formula : C₁₂H₁₄F₃N
- Molecular Weight : 229.24 g/mol
- Key Difference : Trifluoromethyl group replaces the para-fluoro substituent.
- This modification is common in agrochemicals and pharmaceuticals for improved stability .
Data Table: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Storage Conditions | Applications |
|---|---|---|---|---|---|
| C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine (75180-50-6) | C₁₂H₁₆FN | 193.27 | Para-F, cyclopentane | Room temperature | Apoptosis, tumor suppression |
| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine (182003-84-5) | C₁₂H₁₆ClN | 209.72 | Para-Cl, cyclopentane | N/A | Not specified |
| 1-(3-Fluorophenyl)cyclopentanemethanamine (359715-61-0) | C₁₂H₁₆FN | 193.27 | Meta-F, cyclopentane | N/A | Research intermediates |
| [1-(4-Trifluoromethylphenyl)cyclopropyl]methylamine (886365-83-9) | C₁₁H₁₂F₃N | 215.21 | Para-CF₃, cyclopropane | 2–8°C | Drug discovery |
| C-[1-(4-Fluoro-phenyl)-1H-pyrazol-4-yl]-methylamine (1134695-22-9) | C₁₁H₁₀FN₃ | 191.21 | Para-F, pyrazole | N/A | Enzyme inhibition studies |
| 1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (160001-93-4) | C₁₂H₁₄F₃N | 229.24 | Para-CF₃, cyclopentane | N/A | Agrochemical intermediates |
Research Findings and Implications
- Para-Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity make it ideal for maintaining bioavailability while minimizing steric effects. Chlorine’s bulkiness may limit its use in tight binding pockets .
- Ring Size : Cyclopentane offers a balance between flexibility and rigidity, whereas cyclopropane’s strain may lead to higher reactivity or instability .
- Substituent Position : Meta-fluorine derivatives show distinct electronic properties compared to para-substituted analogs, influencing their interaction with chiral centers in enzymes .
- Trifluoromethyl Groups : CF₃-containing compounds are prevalent in agrochemicals due to enhanced resistance to metabolic degradation .
Biological Activity
C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential. The analysis draws from diverse research studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a fluorinated phenyl moiety, which is known to influence its interaction with biological targets. The presence of fluorine is significant as it can enhance the compound's metabolic stability and bioactivity.
Pharmacological Effects
Research indicates that this compound exhibits several key biological activities:
- Antitumor Activity : Preliminary studies suggest that similar compounds with fluorinated phenyl groups can inhibit tumor cell proliferation. For instance, derivatives of pyrimidines have shown significant antitumor effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) with IC50 values indicating potent activity .
- Inhibition of Kinase Activity : Compounds in this class may act as inhibitors of specific kinases involved in cancer progression. The inhibition of the epidermal growth factor receptor (EGFR) pathway is particularly noteworthy, as it plays a critical role in cell growth and survival .
The mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This mechanism is crucial for preventing the proliferation of malignant cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, contributing to their antitumor efficacy. For example, the induction of early apoptosis was observed in studies involving related structures .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a related compound, demonstrating that it significantly inhibited the growth of A549 cells with an IC50 value of 0.35 μM. This finding underscores the potential for this compound to be developed as an effective antitumor agent .
Case Study 2: Kinase Inhibition
Another investigation focused on the ability of similar compounds to inhibit EGFR kinase activity. The results indicated that these inhibitors could effectively reduce tumor cell viability and promote apoptosis, showcasing their therapeutic promise in oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | Activity | IC50 Value (μM) | Cell Line |
|---|---|---|---|---|
| Compound 9u | EGFR | Antitumor | 0.35 | A549 |
| Compound X | EGFR | Inhibition | 0.091 | MCF-7 |
| Compound Y | Kinase | Apoptosis | 5.12 | PC-3 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine, and what are their critical optimization parameters?
- Methodology : Retrosynthetic analysis leveraging AI-powered tools (e.g., Reaxys, Pistachio) can predict feasible routes. Key steps include cyclopentane ring formation via cycloaddition or alkylation, followed by fluorophenyl group introduction via Suzuki coupling. Amine functionalization may involve reductive amination or Gabriel synthesis.
- Critical Parameters :
- Reaction temperature control (e.g., <0°C for sensitive intermediates).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Yield optimization: ~40-60% reported for analogous structures .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Analytical Workflow :
- NMR : Confirm cyclopentane ring (δ 1.5–2.5 ppm, multiplet) and fluorophenyl group (δ 7.0–7.5 ppm, doublets with coupling).
- HRMS : Exact mass = 219.117 g/mol (CHFN) to verify molecular ion [M+H] .
- IR : N-H stretch (~3350 cm) and C-F absorption (~1220 cm) .
Q. What are the recommended storage conditions and stability considerations?
- Store at room temperature in airtight, light-protected containers. Stability studies suggest no decomposition under inert gas (N) for ≥12 months. Avoid aqueous solutions due to potential amine oxidation .
Advanced Research Questions
Q. How can in vitro models be designed to evaluate this compound’s tumor-suppressive activity?
- Experimental Design :
- Use apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7).
- Dose-response curves (1–100 µM) with positive controls (e.g., cisplatin).
- Validate mechanism via caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
- Data Contradiction Resolution :
- Cross-validate with orthogonal methods (e.g., Western blot for Bcl-2/Bax ratios).
- Address batch variability by repeating assays with independently synthesized batches .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Approach :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity. Contaminants (e.g., unreacted fluorophenyl precursors) may skew bioactivity .
- Solvent Effects : Compare DMSO vs. saline solubility; DMSO >5% can induce cytotoxicity .
- Receptor Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) Analysis :
- The 4-fluoro group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Comparative studies with non-fluorinated analogs show 2–3× longer plasma half-life in rodent models .
- In Silico Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (~2.8) and blood-brain barrier permeability (low) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
